7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds has been synthesized in processes related to the Biginelli-like reaction .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups, and amidines .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been studied using X-ray crystallography . This has enabled structure-guided design, leading to the identification of preferred substructural components .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are complex and can result in a variety of products . The reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
This class of compounds is synthesized through various chemical reactions, showcasing their potential in antimicrobial activities. For instance, compounds synthesized using the Biginelli protocol exhibited significant antimicrobial and antioxidant activities (Gilava et al., 2020). Similarly, another study focused on the synthesis of triazolopyrimidines and their reactions with α, β-unsaturated carbonyl compounds, leading to products with potential biological activities (Lipson et al., 2003).
Supramolecular Chemistry
Research in supramolecular chemistry has explored the incorporation of pyrimidine derivatives into hydrogen-bonded supramolecular assemblies. For example, novel pyrimidine derivatives have been investigated for their suitability as ligands in co-crystallization, resulting in complex 2D and 3D networks through extensive hydrogen bonding (Fonari et al., 2004). These findings demonstrate the versatility and potential of these compounds in the development of novel materials and molecular architectures.
Chemical Reactions and Biological Evaluation
These compounds are also central to studies on their chemical reactivity and potential as anticancer agents. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising biological activities (Rahmouni et al., 2016). This highlights the potential of such compounds in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cyclooxygenase-2 (cox-2) and cdk2 .
Mode of Action
Related compounds have been shown to exert their anti-inflammatory activity through cox-2 inhibition . In the case of CDK2 inhibition, these compounds interfere with cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been shown to affect the inflammatory response pathway by inhibiting the secretion of nitric oxide (no) and inflammatory cytokines including tnf-α and il-6 .
Result of Action
Related compounds have been shown to significantly decrease the production of inflammatory factors and inhibit the growth of certain cell lines .
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-11-15(28-2)9-10-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUNMKSEGOTXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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